Myristoyl-Lys-Arg-Thr-Leu-Arg-OH

Catalog No.
S794632
CAS No.
125678-68-4
M.F
C42H82N12O8
M. Wt
883.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristoyl-Lys-Arg-Thr-Leu-Arg-OH

CAS Number

125678-68-4

Product Name

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C42H82N12O8

Molecular Weight

883.2 g/mol

InChI

InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1

InChI Key

UCADRBIEWWELGN-PGMVXXSLSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

MLATLA, N-myristoyl-lysyl-arginyl-threonyl-leucyl-arginine, N-myristyl-Lys-Arg-Thr-Leu-Arg

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Description

The exact mass of the compound N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is a myristoylated peptide composed of six amino acids: lysine, arginine, threonine, leucine, and another arginine. The myristoylation refers to the addition of a myristoyl group (a 14-carbon saturated fatty acid) to the lysine residue. This modification plays a crucial role in enhancing the peptide's hydrophobicity and membrane affinity, influencing its biological interactions and functions .

The synthesis of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled stepwise on a solid support. The myristoylation process occurs through a nucleophilic attack by the amine group of lysine on the carbonyl carbon of myristoyl-CoA . This reaction can be represented as follows:

Lys+myristoyl CoAMyristoyl Lys+CoA\text{Lys}+\text{myristoyl CoA}\rightarrow \text{Myristoyl Lys}+\text{CoA}

The resulting myristoylated peptide can undergo further reactions depending on environmental conditions and biological contexts.

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH exhibits various biological activities, particularly in cellular signaling and membrane interactions. The myristoylation enhances its ability to associate with lipid membranes, which is critical for its function as a signaling molecule. Studies indicate that such modifications can influence protein-protein interactions and cellular localization . Additionally, this compound may act as an inhibitor in certain enzymatic reactions, particularly those involving histone modifications .

The primary method for synthesizing Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is solid-phase peptide synthesis. This technique allows for precise control over the sequence and structure of peptides. Key steps include:

  • Attachment of the first amino acid to the resin.
  • Sequential addition of protected amino acids using coupling reagents.
  • Deprotection of side chains after each coupling step.
  • Cleavage from the resin to release the final peptide product.
  • Myristoylation via reaction with myristoyl-CoA.

Alternative methods may involve liquid-phase synthesis or enzymatic approaches, but SPPS remains the most common due to its efficiency and scalability .

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH finds applications in various fields:

  • Biochemical Research: Used as a tool for studying membrane dynamics and protein interactions.
  • Drug Development: Investigated for potential therapeutic roles in modulating cellular signaling pathways.
  • Biotechnology: Employed in designing novel peptides for targeted drug delivery systems due to its membrane affinity.

Research has shown that Myristoyl-Lys-Arg-Thr-Leu-Arg-OH interacts with various proteins involved in signaling pathways. The presence of the myristoyl group significantly affects these interactions by promoting membrane localization . Studies highlight its role in inhibiting histone acetylation processes, suggesting potential applications in epigenetic regulation .

Several compounds share structural similarities with Myristoyl-Lys-Arg-Thr-Leu-Arg-OH, including:

  • Palmitoyl-Lys-Arg-Thr-Leu-Arg-OH: Contains a palmitic acid group instead of myristic acid; it exhibits similar membrane-binding properties but with different kinetics.
  • Myristoyl-Lys-Ala-Thr-Leu-Arg-OH: A variant where alanine replaces arginine; this change can affect binding affinity and biological activity.
  • Myristoyl-Arg-Lys-Thr-Leu-Arg-OH: A rearrangement of amino acids that may influence interaction dynamics with cellular targets.

Comparison Table

CompoundUnique Features
Myristoyl-Lys-Arg-Thr-Leu-Arg-OHMyristoylation enhances hydrophobicity and activity
Palmitoyl-Lys-Arg-Thr-Leu-Arg-OHLonger fatty acid chain affects membrane interaction
Myristoyl-Lys-Ala-Thr-Leu-Arg-OHSubstituted alanine alters binding properties
Myristoyl-Arg-Lys-Thr-Leu-Arg-OHRearranged sequence influences functional dynamics

Molecular Architecture

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH consists of a 14-carbon myristoyl group covalently linked via an amide bond to the α-amino group of a lysine residue in the peptide sequence Lys-Arg-Thr-Leu-Arg (Figure 1). The molecular formula is C₄₂H₈₂N₁₂O₈, with a molecular weight of 883.19 g/mol. The peptide backbone contains three basic residues (lysine and two arginines), conferring a net positive charge at physiological pH, which facilitates interactions with negatively charged cellular membranes.

Table 1: Structural Properties of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH

PropertyDescription
Molecular FormulaC₄₂H₈₂N₁₂O₈
Molecular Weight883.19 g/mol
Amino Acid SequenceMyristoyl-Lys-Arg-Thr-Leu-Arg
ModificationsN-terminal myristoylation
Key Functional GroupsBasic side chains (Lys, Arg), hydroxyl group (Thr), hydrophobic myristoyl

Biochemical Classification

This compound belongs to the lipopeptide family, characterized by a lipid moiety conjugated to a peptide chain. Lipopeptides are classified based on their lipid tail length, peptide sequence, and biological activity. Myristoyl-Lys-Arg-Thr-Leu-Arg-OH falls into the cationic lipopeptide subclass due to its positively charged residues, which enhance membrane permeability and intracellular delivery. Its amphipathic nature allows it to interact with lipid bilayers, making it useful in drug delivery systems and antimicrobial applications.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis represents the fundamental approach for constructing Myristoyl-Lys-Arg-Thr-Leu-Arg-OH, employing the well-established Fmoc strategy for peptide chain assembly [1] [2]. The synthesis utilizes automated solid-phase peptide synthesis systems that enable precise control over amino acid incorporation and reaction conditions [1]. The peptide backbone is assembled stepwise on a solid resin support, beginning with the C-terminal amino acid and proceeding in the N-terminal direction [3].

The Fmoc protecting group strategy provides superior reaction conditions compared to traditional Boc chemistry, utilizing mild basic conditions for deprotection with piperidine in dimethylformamide [4]. The Fmoc group is base-labile and can be removed efficiently using piperidine, which minimizes side reactions and allows for rapid synthesis [4] [5]. The deprotection mechanism involves a two-step process where piperidine acts as a nucleophile, forming a stable adduct that facilitates the removal of the fluorenylmethoxycarbonyl group [6] [5].

Amino acid coupling reactions employ highly efficient coupling reagents including HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), HBTU (hexafluorophosphate benzotriazole tetramethyl uronium), and HCTU [7] [3]. These coupling reagents activate the carboxyl groups of incoming amino acids, enhancing reactivity toward the growing peptide chain [8]. HATU demonstrates exceptional performance for difficult couplings, particularly when incorporating sterically hindered amino acids or synthesizing longer peptide sequences [7] [3].

The synthesis protocol involves repetitive cycles of Fmoc deprotection using 20% piperidine in dimethylformamide, followed by amino acid coupling using activated amino acid derivatives [3] [9]. Each coupling reaction is monitored through qualitative color tests to ensure complete incorporation before proceeding to the next cycle [7]. For challenging sequences containing multiple basic residues like arginine and lysine, extended coupling times of 1-12 hours may be required to achieve complete incorporation [3].

Synthesis ParameterOptimal ConditionsDuration
Fmoc Deprotection20% Piperidine in DMF7 minutes
Amino Acid ActivationHATU/HBTU with DIPEA2-5 minutes
Coupling Reaction3-5 equivalents amino acid15 minutes - 12 hours
Resin Loading0.2-0.8 mmol/gN/A

Post-Synthetic Myristoylation Techniques

Post-synthetic myristoylation of the completed peptide sequence represents a critical modification step that enhances membrane affinity and biological activity [11]. The myristoylation process involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal lysine residue through amide bond formation [12]. This modification significantly alters the physicochemical properties of the peptide, increasing hydrophobicity and membrane association capability [13] [14].

Chemical myristoylation can be achieved through several methodologies, with myristoyl chloride serving as the primary acylating agent [15]. The reaction proceeds through nucleophilic attack by the epsilon-amino group of lysine on the carbonyl carbon of myristoyl chloride, forming a stable amide linkage . Optimal reaction conditions require careful pH control, typically maintained at pH 9.0-9.5, with tetrahydrofuran serving as an effective co-solvent to enhance solubility of the hydrophobic myristoyl reagent [15].

Alternative approaches employ myristoyl-CoA as the acyl donor in enzymatic myristoylation reactions catalyzed by N-myristoyl transferase [12] [16]. This enzymatic approach provides high specificity for N-terminal glycine residues in natural proteins, though chemical methods offer greater flexibility for site-specific modification of lysine residues [12]. The chemical approach enables myristoylation at internal lysine positions, expanding the scope of modifications achievable compared to enzymatic methods [17] [18].

Temperature optimization proves crucial for successful myristoylation, particularly for peptides containing arginine residues, which require elevated temperatures for complete acylation [17] [19]. Reaction monitoring through analytical techniques confirms the incorporation of the 210 Dalton myristoyl moiety, corresponding to the molecular formula C14H26O [17] [18]. The hydrophobic nature of the myristoyl group can lead to peptide aggregation, with modified peptides frequently forming dimers and trimers in solution [17] [19].

Myristoylation MethodReagentReaction ConditionsSelectivity
Chemical AcylationMyristoyl chloridepH 9.0, THF co-solventLysine ε-amino groups
Enzymatic TransferMyristoyl-CoA + NMTPhysiological pH, Mg²⁺N-terminal glycine
Click ChemistryAlkyne-modified fatty acidCu(I) catalystSite-specific azide

Analytical Validation via Mass Spectrometry and Chromatography

Comprehensive analytical validation of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH requires multiple orthogonal techniques to confirm peptide identity, purity, and structural integrity [20]. Mass spectrometry serves as the primary analytical tool for molecular weight determination and structural characterization [21] [22]. Electrospray ionization mass spectrometry provides rapid and sensitive analysis, enabling verification of proper peptide synthesis and identification of synthetic byproducts [21].

The characteristic neutral loss of 210 Daltons, corresponding to the myristoyl moiety (C14H26O), serves as a diagnostic fragmentation pattern for myristoylated peptides under collision-induced dissociation conditions [17] [18]. This fragmentation behavior is observable in both liquid chromatography-electrospray ionization quadrupole ion trap and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry systems [17] [19]. The fragmentation occurs readily under standard collision energy conditions of 30-42%, allowing detection at picomole sensitivity levels [17].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides complementary analytical information, particularly effective for peptide mass fingerprinting and structural confirmation [23]. The technique enables rapid sample analysis with minimal sample preparation, making it suitable for routine quality control applications [23]. Deuterium nuclear magnetic resonance spectroscopy offers additional structural insights, particularly regarding the membrane interaction properties of myristoylated peptides [24].

High-performance liquid chromatography separation employs reversed-phase columns with acetonitrile-water gradients containing 0.1% trifluoroacetic acid as the mobile phase [25] [26]. Myristoylation significantly increases peptide retention time on C18 columns, with retention shifts exceeding 2 minutes compared to non-myristoylated analogs [26]. Gradient conditions typically employ shallow gradients of 1-4% acetonitrile per minute over 20-minute separations at 1.0 mL/min flow rate [25].

Peptide purity determination requires integration of chromatographic peak areas, with main peak assessment complemented by characterization of minor impurity peaks [20]. Identity confirmation involves intact molecular weight analysis combined with peptide mapping through proteolytic digestion and subsequent mass spectrometric analysis [20]. The analytical validation process ensures product quality through multiple orthogonal measurements that provide comprehensive structural and purity information [27].

Analytical TechniquePrimary ApplicationDetection LimitAnalysis Time
ESI-MS/MSMolecular weight confirmationPicomole levels5-15 minutes
MALDI-TOF-MSPeptide mass fingerprintingFemtomole levels1-5 minutes
RP-HPLCPurity determinationNanogram levels20-60 minutes
NMR SpectroscopyStructural characterizationMicrogram levels30-120 minutes

XLogP3

0.6

Sequence

KRTLR

Other CAS

125678-68-4

Dates

Last modified: 07-21-2023

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